N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
描述
N1-((3-(4-Chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzoyl-substituted oxazolidinone core at the N1 position and a 2-morpholinoethyl group at the N2 position. The 4-chlorobenzoyl group may enhance lipophilicity and target binding, while the morpholinoethyl moiety could improve solubility and pharmacokinetic properties compared to simpler alkylamines.
属性
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O5/c20-15-3-1-14(2-4-15)19(27)24-9-12-29-16(24)13-22-18(26)17(25)21-5-6-23-7-10-28-11-8-23/h1-4,16H,5-13H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMKEWKKERYSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features, including an oxazolidinone moiety and a chlorobenzoyl group. This compound has garnered attention for its potential biological activities, particularly in the field of antimicrobial research.
Chemical Structure and Properties
The molecular formula for N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is C19H25ClN4O5, with a molecular weight of approximately 424.9 g/mol . The structure includes:
- Oxazolidinone Ring : Known for its role in inhibiting bacterial protein synthesis.
- Chlorobenzoyl Group : Enhances lipophilicity and potential interactions with biological membranes.
- Morpholinoethyl Group : May contribute to the compound's pharmacokinetic properties.
The primary mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with bacterial ribosomes, specifically targeting the 50S subunit. This interaction inhibits protein synthesis, making it effective against various bacterial strains, including those resistant to traditional antibiotics .
Biological Activity
Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes its biological activity compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Linezolid | Oxazolidinone core with varied substituents | Broad-spectrum antibiotic |
| Tedizolid | Similar core with additional modifications | Effective against resistant bacteria |
| N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | Contains a chlorobenzoyl and morpholino group | Potential antibacterial properties |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming several conventional antibiotics .
- Structure-Activity Relationship (SAR) : Modifications in the oxazolidinone structure significantly influenced the compound's potency. For example, variations in the substituents on the benzoyl group were found to enhance or diminish antibacterial activity .
- In Vivo Studies : Animal model studies indicated that this compound could effectively reduce bacterial load in infected tissues, suggesting its potential for therapeutic use in treating resistant infections .
Synthesis and Optimization
The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:
- Preparation of Oxazolidinone Intermediate : This is achieved by reacting an appropriate amino alcohol with chlorobenzoyl chloride under basic conditions.
- Coupling Reaction : The oxazolidinone intermediate is then coupled with an oxalamide derivative, which is synthesized from oxalyl chloride and morpholinoethylamine.
Optimization strategies include using high-throughput screening to identify optimal solvents and catalysts, enhancing yield and purity during synthesis .
相似化合物的比较
Comparative Analysis with Structurally Related Oxalamide Derivatives
Oxalamide derivatives exhibit diverse biological activities depending on substituents and core modifications. Below is a detailed comparison of the target compound with structurally similar analogs from the literature.
Structural Features and Substituent Effects
The target compound’s distinct features include:
- N1 Substituent: A 3-(4-chlorobenzoyl)oxazolidin-2-ylmethyl group. The oxazolidinone ring is a five-membered heterocycle known for conformational rigidity and antimicrobial activity.
- N2 Substituent: A 2-morpholinoethyl group, introducing a polar, cyclic amine that enhances solubility.
Comparisons with analogs: 1. Antiviral Oxalamides (): - Compound 13: N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide. - Replaces oxazolidinone with acetylpiperidine and thiazole rings. - Higher molecular weight (479.12 vs. ~450 estimated for the target) but lower yield (36%) . - Compound 15: N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide. - Uses a pyrrolidine-thiazole hybrid core. The 4-chlorophenyl group mirrors the target’s 4-chlorobenzoyl but lacks the oxazolidinone’s rigidity. Shows 53% yield and 95% purity .
- S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :
- Features aromatic methoxy and pyridine groups. Lacks heterocyclic cores but shares the oxalamide backbone. Notably, S336 and analog S5456 () showed moderate CYP3A4 inhibition (51% at 10 µM), suggesting substituent-dependent off-target effects .
- Compound 20 (N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) :
- Substitutes N1 with 3-chlorophenyl and N2 with 4-methoxyphenethyl. Demonstrates how aryl substituents (e.g., chloro vs. methoxy) modulate activity. Yield: 33% .
Adamantyl-Based Oxalamides () :
- Compound 10 (N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide) :
- Incorporates a bulky adamantyl group and 4-chlorobenzyloxy. Highlights the role of steric hindrance and halogenation in stability and binding .
Tabulated Comparison of Key Oxalamide Derivatives
常见问题
Q. Methodology :
- Synthesize analogs via parallel synthesis .
- Compare IC₅₀ values across ≥3 cell lines to confirm trends .
How can contradictions in biological data be resolved?
Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ = 2.1 µM in HeLa vs. 15.3 µM in HEK293):
- Hypothesis : Off-target effects in non-cancerous cells.
- Validation Steps :
- Proteome Profiling (Kinobeads): Identify off-target kinases .
- Transcriptomics : Compare gene expression changes in sensitive vs. resistant cells .
- Dose-Response in 3D Spheroids : Assess tumor microenvironment effects .
What strategies improve compound stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Metabolite Identification : Use liver microsomes + LC-MS/MS to detect oxidative metabolites .
- Formulation Optimization :
How can computational modeling guide further optimization?
Q. Approaches :
- QSAR Models : Corrogate logP, polar surface area, and IC₅₀ values from analogs .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual analogs .
- ADMET Prediction : Use SwissADME to optimize solubility and reduce hepatotoxicity .
Validation : Synthesize top-ranked virtual hits and test in vitro .
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